CU(II) Meso-tetra(4-carboxyphenyl)porphine

Catalog No.
S3424674
CAS No.
41699-93-8
M.F
C48H28CuN4O8
M. Wt
852.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CU(II) Meso-tetra(4-carboxyphenyl)porphine

CAS Number

41699-93-8

Product Name

CU(II) Meso-tetra(4-carboxyphenyl)porphine

IUPAC Name

copper;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid

Molecular Formula

C48H28CuN4O8

Molecular Weight

852.3 g/mol

InChI

InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

JFJHHBUSDSQBFW-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cu+2]

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cu+2]

Catalysis

CU(II) Meso-tetra(4-carboxyphenyl)porphine, a synthetic porphyrin, holds significant promise in the field of catalysis due to its unique properties. One of its most studied applications is in water oxidation catalysis, a process crucial for generating clean and sustainable hydrogen fuel. Research has shown that this compound can efficiently convert water into oxygen and protons under light irradiation [, , ]. This finding holds great potential for developing efficient and environmentally friendly methods for hydrogen production.

Furthermore, CU(II) Meso-tetra(4-carboxyphenyl)porphine has been explored as a catalyst for photocatalytic degradation of various pollutants. Studies have demonstrated its effectiveness in degrading organic contaminants like dyes, pharmaceuticals, and pesticides in water under light exposure [, , ]. This ability highlights its potential application in environmental remediation technologies.

Copper(II) meso-tetra(4-carboxyphenyl)porphine is a synthetic porphyrin compound characterized by its complex structure and unique properties. With the molecular formula C48H28CuN4O8C_{48}H_{28}CuN_{4}O_{8} and a molecular weight of approximately 852.32 g/mol, this compound features a central copper ion coordinated to a meso-tetra(4-carboxyphenyl)porphyrin ligand. The presence of carboxyphenyl groups enhances its solubility and facilitates interactions with biological systems, making it a subject of interest in various fields, including biochemistry and materials science .

The mechanism of action of CuTPP primarily revolves around its photocatalytic properties. When light is absorbed, CuTPP undergoes electronic excitation. This excited state can then participate in various reactions, such as:

  • Electron transfer: CuTPP can transfer an electron to another molecule, initiating a cascade of reactions that lead to the desired product formation.
  • Singlet oxygen generation: CuTPP can facilitate the production of singlet oxygen, a reactive oxygen species involved in oxidation reactions.

The specific mechanism depends on the targeted reaction and the reaction environment.

  • Wear gloves, eye protection, and protective clothing to minimize skin and eye contact.
  • As with most organic compounds, avoid inhalation of dust or fumes.
  • CuTPP may exhibit some light sensitivity; store in a cool, dark place.
  • It's advisable to consult a safety data sheet (SDS) for specific handling and disposal procedures when working with CuTPP.

This compound exhibits notable biological activities, particularly in the context of photodynamic therapy and as a photosensitizer in biological systems. Its ability to generate reactive oxygen species upon light activation makes it useful for:

  • Antimicrobial Activity: Effective against various pathogens when activated by light.
  • Cancer Therapy: Inducing cell death in tumor cells through localized photodynamic effects.
  • DNA Interaction: Exhibiting potential for influencing DNA methylation processes, which could have implications in gene regulation studies .

The synthesis of copper(II) meso-tetra(4-carboxyphenyl)porphine typically involves:

  • Formation of the Porphyrin Backbone:
    • A mixture of appropriate aromatic aldehydes and pyrrole is subjected to heating under nitrogen atmosphere, often using a catalytic acid to facilitate the formation of the porphyrin structure.
    • The resulting porphyrin is then purified through column chromatography.
  • Metalation:
    • The purified porphyrin is treated with a copper salt (e.g., copper(II) acetate) to incorporate the copper ion into the porphyrin structure .

Copper(II) meso-tetra(4-carboxyphenyl)porphine has diverse applications across various fields:

  • Catalysis: Used as a catalyst in organic reactions due to its ability to facilitate electron transfer.
  • Sensors: Acts as a selective sensor for metal ions, particularly nickel ions.
  • Photocatalysis: Employed in photocatalytic degradation processes for environmental remediation, such as breaking down organic pollutants under light exposure .

Interaction studies involving copper(II) meso-tetra(4-carboxyphenyl)porphine focus on its behavior in biological systems and its interactions with other molecules. Key findings include:

  • Binding Affinity: Investigations into how this compound binds to biomolecules like proteins and nucleic acids reveal insights into its potential therapeutic applications.
  • Energy Transfer Mechanisms: Studies demonstrate its capability to transfer energy efficiently to acceptors, enhancing its utility in solar energy applications and photodynamic therapy .

Several compounds share structural or functional similarities with copper(II) meso-tetra(4-carboxyphenyl)porphine. These include:

Compound NameMolecular FormulaUnique Features
Nickel(II) meso-tetra(4-carboxyphenyl)porphineC48H28NiN4O8C_{48}H_{28}NiN_{4}O_{8}Selective sensor for nickel ions; different metal center
Zinc(II) meso-tetra(4-carboxyphenyl)porphineC48H28ZnN4O8C_{48}H_{28}ZnN_{4}O_{8}Used in biochemistry for enzyme mimicking
Iron(III) meso-tetra(4-carboxyphenyl)porphineC48H28FeN4O8C_{48}H_{28}FeN_{4}O_{8}Exhibits different redox properties; potential in catalysis

Uniqueness

Copper(II) meso-tetra(4-carboxyphenyl)porphine stands out due to its specific photophysical properties and biological activities that are enhanced by the presence of the copper ion, which can facilitate unique interactions not observed with other metalated porphyrins. Its application as both a sensor and a catalyst further distinguishes it within this class of compounds .

Dates

Modify: 2023-08-19

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